1H-Benzimidazole-1-acetamide, 2-benzoyl-N-butyl-N-ethyl-6-methoxy-
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Overview
Description
1H-Benzimidazole-1-acetamide, 2-benzoyl-N-butyl-N-ethyl-6-methoxy- is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of 1H-Benzimidazole-1-acetamide, 2-benzoyl-N-butyl-N-ethyl-6-methoxy- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the acetamide, benzoyl, butyl, ethyl, and methoxy groups. Common reagents used in these reactions include benzoyl chloride, butylamine, ethylamine, and methoxybenzene. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
1H-Benzimidazole-1-acetamide, 2-benzoyl-N-butyl-N-ethyl-6-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds.
Scientific Research Applications
1H-Benzimidazole-1-acetamide, 2-benzoyl-N-butyl-N-ethyl-6-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antiviral properties, making it useful in biological research and drug development.
Medicine: Due to its biological activities, this compound is investigated for potential therapeutic applications, including the treatment of infections and other diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-acetamide, 2-benzoyl-N-butyl-N-ethyl-6-methoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or cell wall synthesis.
Comparison with Similar Compounds
1H-Benzimidazole-1-acetamide, 2-benzoyl-N-butyl-N-ethyl-6-methoxy- can be compared with other benzimidazole derivatives, such as:
- 1H-Benzimidazole-1-acetamide, 2-benzoyl-N-butyl-N-ethyl-
- 1H-Benzimidazole-1-acetamide, 2-benzoyl-N-butyl-N-methyl-
- 1H-Benzimidazole-1-acetamide, 2-benzoyl-N-butyl-N-propyl-
These compounds share a similar benzimidazole core but differ in their substituents, which can affect their chemical properties and biological activities. The presence of the methoxy group in 1H-Benzimidazole-1-acetamide, 2-benzoyl-N-butyl-N-ethyl-6-methoxy- may enhance its solubility and reactivity compared to its analogs.
Properties
CAS No. |
824428-60-6 |
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Molecular Formula |
C23H27N3O3 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-(2-benzoyl-6-methoxybenzimidazol-1-yl)-N-butyl-N-ethylacetamide |
InChI |
InChI=1S/C23H27N3O3/c1-4-6-14-25(5-2)21(27)16-26-20-15-18(29-3)12-13-19(20)24-23(26)22(28)17-10-8-7-9-11-17/h7-13,15H,4-6,14,16H2,1-3H3 |
InChI Key |
CTPGVQROKAIXCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C(=O)CN1C2=C(C=CC(=C2)OC)N=C1C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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